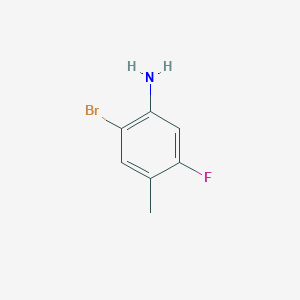

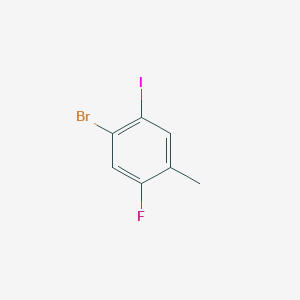

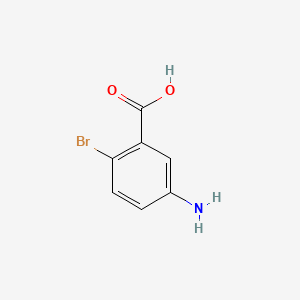

2-Bromo-5-fluoro-4-methylaniline

Overview

Description

Synthesis Analysis

The synthesis of halogenated anilines is not directly addressed in the provided papers for 2-Bromo-5-fluoro-4-methylaniline. However, similar compounds have been synthesized through various methods. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involved multiple steps including methoxylation, oxidation, and nucleophilic substitution, followed by bromination and hydrolysis to yield the desired product . Similarly, 4-bromo-3-methylanisole was prepared through a selective bromination process . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds can be determined using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. For example, the crystal structure of a Schiff base compound was elucidated using X-ray single-crystal diffraction . Theoretical studies, such as density functional theory (DFT), can also predict the molecular geometry and electronic properties of such compounds . These techniques could be applied to determine the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of halogenated anilines like this compound can be inferred from the reactions of similar compounds. Brominated anilines can undergo palladium-catalyzed amination reactions to form various substituted pyridines . They can also participate in the formation of Schiff bases through condensation with aldehydes . The presence of both bromine and fluorine atoms in this compound would offer multiple sites for chemical reactions, making it a versatile intermediate for organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on the properties of similar halogenated aromatic compounds. These properties include melting points, boiling points, solubility, and stability, which are important for handling and storage. The electronic properties, such as UV-Vis absorption and NMR chemical shifts, can be investigated experimentally or calculated theoretically using methods like DFT . Additionally, the presence of halogens could affect the compound's reactivity and interaction with other molecules, influencing its use in various chemical reactions.

Scientific Research Applications

Metabolic Pathways

Rat liver microsomal metabolism of halogenated methylanilines, including 2-bromo-4-methylaniline, was studied, highlighting its metabolic transformation into various derivatives such as benzyl alcohols, benzaldehydes, and secondary amines. This research provides insights into the metabolic pathways and the influence of halogen substituents on these processes (Boeren et al., 1992).

Hemoglobin Interaction

The interaction of halogeno-N,N-dimethylaniline-N-Oxide with hemoglobin was studied, revealing the transformation into various compounds. This research expands the understanding of chemical interactions with biological molecules (Renner, 2004).

Non-Linear Optical Properties

A study explored the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives and examined their non-linear optical properties, reactivity, and structural features, contributing to the field of materials science and photonics (Rizwan et al., 2021).

Synthesis of Biphenyl Carboxylic Acid Derivative

A process involving the reaction of 4-bromo-3-methylaniline for the synthesis of a biphenyl carboxylic acid derivative was optimized. This research offers advancements in organic synthesis methods for the production of complex organic compounds (Ennis et al., 1999).

Antiviral Nucleoside Synthesis

The synthesis of antiviral nucleosides using halogenated methylanilines as intermediates was investigated. This research contributes to medicinal chemistry, particularly in developing antiviral agents (Watanabe et al., 1983).

Methylation and Tautomerism in Halogenated Cytosines

Research on methylation and tautomerism in 1-substituted 5-fluorocytosines, involving halogenated anilines, was conducted to understand mutagenic effects and nucleoside structure-reactivity relationships (Kulikowski & Shugar, 1979).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of 2-Bromo-5-fluoro-4-methylaniline is sirtuin 6 (SIRT6), a lysine deacetylase that acts as a tumor suppressor . SIRT6 plays a crucial role in DNA repair, telomere maintenance, and glucose metabolism .

Mode of Action

this compound increases the deacetylase activity of SIRT6 by binding to an allosteric site . This interaction enhances the ability of SIRT6 to remove acetyl groups from histones, proteins that help package DNA in the nucleus .

Biochemical Pathways

The activation of SIRT6 by this compound leads to a decrease in histone levels in human hepatocellular carcinoma cells . This change can affect the structure of chromatin, the material that makes up chromosomes, and influence gene expression .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in gene expression due to alterations in histone acetylation . These changes can potentially influence cell growth and proliferation, particularly in the context of cancer cells .

properties

IUPAC Name |

2-bromo-5-fluoro-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSUEJWJGKIOGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378420 | |

| Record name | 2-Bromo-5-fluoro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

202865-78-9 | |

| Record name | 2-Bromo-5-fluoro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 202865-78-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

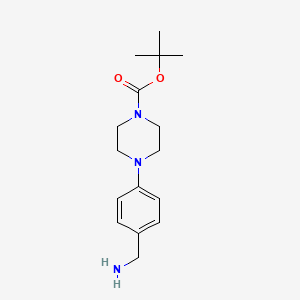

![2-[1-Amino-2-(3-chlorophenoxy)ethylidene]-malononitrile](/img/structure/B1271485.png)

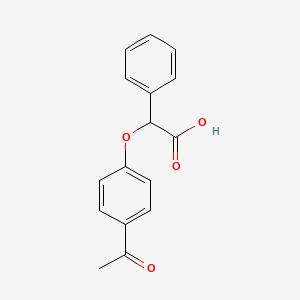

![1-[(3,4-Dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B1271506.png)

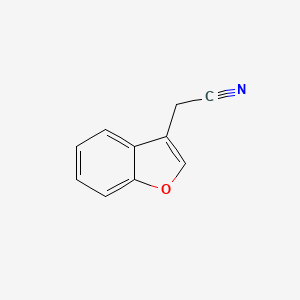

![2-[7-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl]ethylamine hydrochloride](/img/structure/B1271515.png)

![({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid](/img/structure/B1271518.png)